

Application Notes and Protocols for SerBut Administration in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **SerBut** (O-butyryl-I-serine), a serine-conjugated butyrate prodrug, in mouse models of autoimmune diseases. The protocols detailed below are based on preclinical studies demonstrating the immunomodulatory efficacy of **SerBut** in experimental autoimmune encephalomyelitis (EAE) and collagen-antibody-induced arthritis (CAIA).

Introduction

Butyrate, a short-chain fatty acid produced by gut microbiota, possesses known immunomodulatory properties. However, its therapeutic application has been limited by poor oral bioavailability, a foul odor, and unpleasant taste.[1][2][3] **SerBut** is a prodrug designed to overcome these limitations by esterifying butyrate to L-serine, thereby masking its taste and odor and utilizing amino acid transporters for enhanced systemic uptake.[1][2][3][4] Upon absorption, **SerBut** is hydrolyzed, releasing butyrate to exert its therapeutic effects. Studies have shown that oral administration of **SerBut** ameliorates disease severity in mouse models of multiple sclerosis (EAE) and rheumatoid arthritis (CAIA) by modulating key immune cell populations.[1][2][5]

Mechanism of Action

SerBut exerts its immunomodulatory effects by influencing both the adaptive and innate immune systems. The primary mechanism involves the expansion of regulatory T cells (Tregs)



and the suppression of pro-inflammatory T helper 17 (Th17) cells.[4][5] Additionally, **SerBut** reduces the activation of various myeloid cells by downregulating the expression of costimulatory molecules.

Key Immunomodulatory Effects:

- T Cell Modulation:
 - Increases the expression of Foxp3 in both CD4+ and CD8+ T cells in the spleen, indicating an expansion of systemic Tregs.[4][5]
 - Reduces the proportion of RORyt+ CD4+ T cells (Th17 cells) in hock-draining lymph nodes in the CAIA model.[5]
 - Increases the expression of inhibitory markers such as PD-1 and CTLA-4 on CD4+ T cells
 in the spinal cord-draining lymph nodes in the EAE model.[1][4]
- Myeloid Cell Modulation:
 - Reduces the expression of co-stimulatory markers CD40 and CD86, as well as the antigen-presenting molecule MHC class II, on various myeloid cells.[4][5] This includes CD11b+CD11c- cells, CD11b+F4/80+ macrophages, CD11c+ dendritic cells, and CD11b+Ly6C+Ly6G- myeloid-derived suppressor cells (MDSCs).[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving **SerBut** administration in mouse models.

Table 1: SerBut Administration Protocol and Efficacy in EAE Mouse Model



| Parameter | Details | Reference |
|----------------------|---|-----------|
| Mouse Strain | C57BL/6 | [5] |
| Disease Induction | MOG35–55/CFA with pertussis toxin (140 ng) | [5] |
| Treatment Group | SerBut (24 mg per dose) | [5] |
| Control Group | PBS | [5] |
| Administration Route | Oral gavage | [5] |
| Dosing Regimen | Twice daily | [5] |
| Treatment Start | Day 2 post-EAE induction | [5] |
| Primary Outcome | Suppressed disease progression (clinical score) | [5] |

Table 2: Immunomodulatory Effects of SerBut in Healthy

and EAE Mouse Models

| Parameter | Healthy C57BL/6 Mice | EAE Mouse Model | Reference |
|---|------------------------------------|------------------------------------|-----------|
| SerBut Dose | 25 mg, twice daily for 10 days | 24 mg per dose, twice daily | [4][5] |
| CD4+Foxp3+ Tregs (Spleen) | Increased percentage of live cells | Expanded Treg population | [4] |
| PD-1 & CTLA-4 on CD4+ T cells (SC- dLNs) | Not reported | Significantly increased expression | [1][4] |
| Myeloid Cell Activation Markers (CD40, CD86, MHCII) | Not reported | Reduced expression in SC-dLNs | [4][5] |



Table 3: SerBut Administration Protocol and Efficacy in

| CAIA Mouse Model | | | | |
|--|--|-----------|--|--|
| Parameter | Details | Reference | | |
| Disease Induction | Anti-collagen antibody cocktails followed by LPS injection | [5] | | |
| Treatment Start | Day 4 post-disease induction | [5] | | |
| Key Immunological Changes (Spleen) | Increased Foxp3 expression in CD4+ and CD8+ T cells | [4][5] | | |
| Key Immunological Changes (Hock-dLNs) | Reduced percentage of RORyt+ CD4+ T cells (Th17) | [4][5] | | |
| Key Immunological Changes (Hock-dLNs) | Significant increase in IL-10- producing B cells | [4] | | |

Experimental Protocols

Protocol 1: Induction and SerBut Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

1. EAE Induction:

- On day 0, immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Administer pertussis toxin (140 ng) intraperitoneally on day 0 and day 2 post-immunization.
 [5]

2. **SerBut** Preparation and Administration:

- Prepare a solution of SerBut in a suitable vehicle such as PBS.
- Starting on day 2 post-EAE induction, administer SerBut at a dose of 24 mg per mouse via oral gavage.[5]
- Administer the dose twice daily for the duration of the experiment.[5]



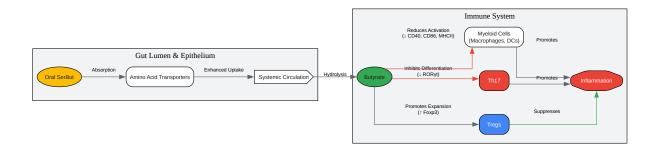
- For the control group, administer an equivalent volume of PBS using the same route and schedule.
- 3. Monitoring and Analysis:
- Monitor mice daily for clinical signs of EAE and record disease scores.
- At the experimental endpoint, harvest spinal cords and spinal cord-draining lymph nodes (SC-dLNs) for immunological analysis.
- Analyze immune cell populations in the SC-dLNs using flow cytometry to assess the expression of markers on T cells and myeloid cells.

Protocol 2: Induction and SerBut Treatment of Collagen-Antibody-Induced Arthritis (CAIA) in Mice

- 1. CAIA Induction:
- On day 0, induce arthritis by passive immunization with an anti-collagen antibody cocktail.
- On day 3, administer lipopolysaccharide (LPS) via intraperitoneal injection to synchronize and enhance the inflammatory response.[5]
- 2. **SerBut** Administration:
- Starting on day 4, administer SerBut orally.
- Continue daily or twice-daily administration for the duration of the study.
- 3. Assessment of Arthritis:
- Monitor mice daily for clinical signs of arthritis, including paw swelling and joint inflammation.
- At the end of the study, collect spleens and hock-draining lymph nodes for flow cytometric analysis of immune cell populations, focusing on Tregs and Th17 cells.[4][5]

Visualizations

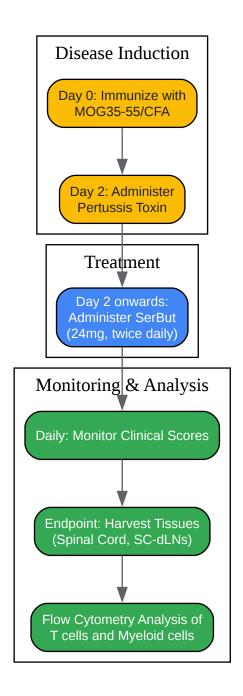




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Caption: SerBut Mechanism of Action.

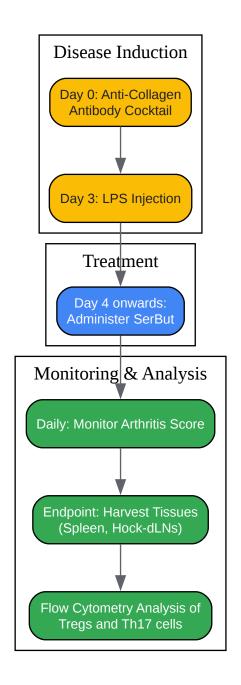




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Caption: EAE Experimental Workflow.





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Caption: CAIA Experimental Workflow.

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